molecular formula C24H27NO3 B12033597 Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate CAS No. 355419-78-2

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12033597
CAS No.: 355419-78-2
M. Wt: 377.5 g/mol
InChI Key: MSHDAZNZOVKZAN-UHFFFAOYSA-N
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Description

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is an organic compound with the molecular formula C24H27NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by esterification. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and acidic or basic conditions for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s quinoline core allows it to intercalate with DNA, potentially leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

355419-78-2

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C24H27NO3/c1-4-5-6-7-14-28-24(26)21-16-23(18-9-11-19(27-3)12-10-18)25-22-13-8-17(2)15-20(21)22/h8-13,15-16H,4-7,14H2,1-3H3

InChI Key

MSHDAZNZOVKZAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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